Ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate typically involves the construction of the benzofuran ring, which can be achieved through various methods. One notable method is the free radical cyclization cascade, which is an excellent approach for synthesizing polycyclic benzofuran compounds . This method offers high yields and fewer side reactions, making it suitable for the construction of complex benzofuran ring systems.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves the use of advanced catalytic processes and stringent operational conditions. Biosynthesis is also recognized as a promising method to save energy and produce valuable compounds. For instance, the biosynthesis of benzofuran derivatives from dibenzofuran using lateral dioxygenation pathways has been explored .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring.
Scientific Research Applications
Ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are explored for their potential as anti-tumor, antibacterial, and antiviral agents . Additionally, these compounds have applications in the pharmaceutical industry as potential drug candidates.
Mechanism of Action
The mechanism of action of ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exhibiting anti-tumor properties .
Comparison with Similar Compounds
Ethyl cyano(3-oxo-2-benzofuran-1(3H)-ylidene)acetate can be compared with other benzofuran derivatives, such as 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB). Both compounds share the benzofuran core structure but differ in their functional groups and biological activities
Similar Compounds
- 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB)
- 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester
- Imidazopyridinylbenzofurans
These compounds, like this compound, exhibit a range of biological activities and are studied for their potential therapeutic applications .
Properties
CAS No. |
62681-28-1 |
---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(3-oxo-2-benzofuran-1-ylidene)acetate |
InChI |
InChI=1S/C13H9NO4/c1-2-17-12(15)10(7-14)11-8-5-3-4-6-9(8)13(16)18-11/h3-6H,2H2,1H3 |
InChI Key |
VPQUFZGLPHYLKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)O1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.